molecular formula C13H13N3O2 B13858609 3-Amino-4-methoxy-N-pyridin-2-ylbenzamide

3-Amino-4-methoxy-N-pyridin-2-ylbenzamide

Cat. No.: B13858609
M. Wt: 243.26 g/mol
InChI Key: IBYFWHJEWROQPA-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an amino group, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-N-pyridin-2-ylbenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution of the methoxy group can produce various substituted benzamides.

Scientific Research Applications

3-Amino-4-methoxy-N-pyridin-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

3-Amino-4-methoxy-N-pyridin-2-ylbenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-amino-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H13N3O2/c1-18-11-6-5-9(8-10(11)14)13(17)16-12-4-2-3-7-15-12/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

IBYFWHJEWROQPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)N

Origin of Product

United States

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